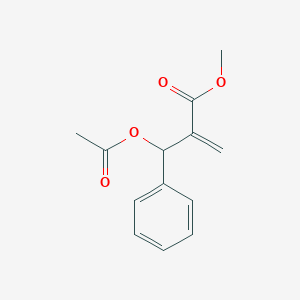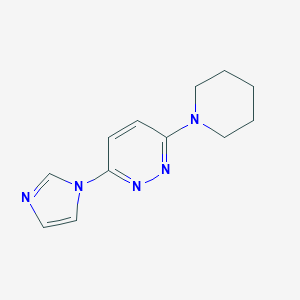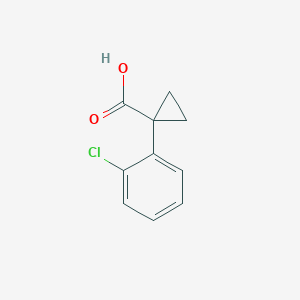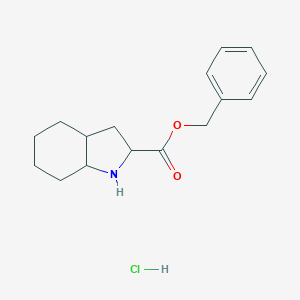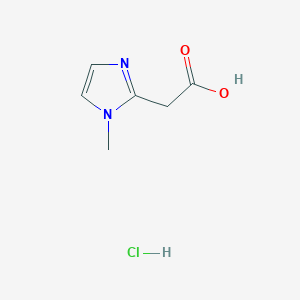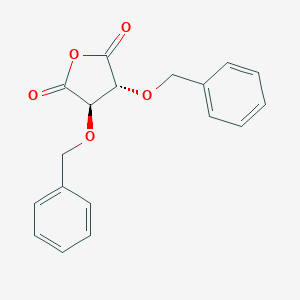
(3R,4R)-3,4-Bis(benzyloxy)dihydrofuran-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4R)-3,4-Bis(benzyloxy)dihydrofuran-2,5-dione, also known as DFB or DFB-BOC, is a synthetic compound that has been widely used in scientific research. It is a chiral building block that can be used for the synthesis of various biologically active molecules.
Mechanism of Action
(3R,4R)-3,4-Bis(benzyloxy)dihydrofuran-2,5-dione has no direct biological activity, but it can be used as a chiral building block to synthesize biologically active molecules. The mechanism of action of these molecules depends on their structure and function.
Biochemical and Physiological Effects:
(3R,4R)-3,4-Bis(benzyloxy)dihydrofuran-2,5-dione itself has no biochemical or physiological effects. However, the biologically active molecules synthesized from (3R,4R)-3,4-Bis(benzyloxy)dihydrofuran-2,5-dione may have various effects on living organisms, such as antimicrobial, anticancer, and anti-inflammatory activities.
Advantages and Limitations for Lab Experiments
The advantages of using (3R,4R)-3,4-Bis(benzyloxy)dihydrofuran-2,5-dione in lab experiments are its high yield and excellent purity. (3R,4R)-3,4-Bis(benzyloxy)dihydrofuran-2,5-dione is also a chiral building block, which is important in the synthesis of chiral molecules. However, the limitations of using (3R,4R)-3,4-Bis(benzyloxy)dihydrofuran-2,5-dione are its high cost and the need for specialized equipment and expertise for its synthesis.
Future Directions
There are many future directions for the research on (3R,4R)-3,4-Bis(benzyloxy)dihydrofuran-2,5-dione. One direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the synthesis of new biologically active molecules from (3R,4R)-3,4-Bis(benzyloxy)dihydrofuran-2,5-dione, which may have novel activities and applications. Furthermore, the development of new chiral ligands and chiral stationary phases based on (3R,4R)-3,4-Bis(benzyloxy)dihydrofuran-2,5-dione may have significant impact on asymmetric catalysis and chromatography.
Synthesis Methods
(3R,4R)-3,4-Bis(benzyloxy)dihydrofuran-2,5-dione can be synthesized by the reaction of diethyl oxalate with benzyl alcohol in the presence of a strong base, followed by oxidation with potassium permanganate. The product can be purified by recrystallization from ethanol. The yield of this synthesis method is high, and the purity of the product is excellent.
Scientific Research Applications
(3R,4R)-3,4-Bis(benzyloxy)dihydrofuran-2,5-dione has been widely used in scientific research as a chiral building block. It can be used for the synthesis of various biologically active molecules, such as natural products, pharmaceuticals, and agrochemicals. (3R,4R)-3,4-Bis(benzyloxy)dihydrofuran-2,5-dione can also be used for the synthesis of chiral ligands, which are important in asymmetric catalysis. In addition, (3R,4R)-3,4-Bis(benzyloxy)dihydrofuran-2,5-dione can be used for the preparation of chiral stationary phases in chromatography.
properties
IUPAC Name |
(3R,4R)-3,4-bis(phenylmethoxy)oxolane-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c19-17-15(21-11-13-7-3-1-4-8-13)16(18(20)23-17)22-12-14-9-5-2-6-10-14/h1-10,15-16H,11-12H2/t15-,16-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJVKIFJWDDWGHW-HZPDHXFCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2C(C(=O)OC2=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CO[C@@H]2[C@H](C(=O)OC2=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4R)-3,4-Bis(benzyloxy)dihydrofuran-2,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








